methyl 4-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinyl)benzoate -

methyl 4-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinyl)benzoate

Catalog Number: EVT-4331997
CAS Number:
Molecular Formula: C19H19NO5
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-[2-(1,2,3,4-Tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl]-phenyl)-9,10-dihydro-5-methoxy-9-oxo-4-acridine Carboxamide (GF120918)

    Compound Description: GF120918 is a potent inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). [, , , ] It is often used in research to investigate the role of these efflux transporters in drug disposition and to assess potential drug-drug interactions. [1, 2, 6, 11, 15, 16, 19-21, 23, 25]

(2R)-2-{(3R)-3-Amino-3-[4-(2-methylquinolin-4-ylmethoxy)phenyl]-2-oxopyrrolidin-1-yl}-N-hydroxy-4-methylpentanamide (DPC 333)

    Compound Description: DPC 333 is a potent inhibitor of tissue necrosis factor α–converting enzyme. [] Studies indicate its excretion is influenced by P-gp, with the intestine playing a significant role in this process. []

    Relevance: This compound is linked to methyl 4-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinyl)benzoate through the shared research focus on P-gp interactions. Research suggests that P-gp significantly influences the excretion of DPC 333. [] This connection warrants investigation into whether methyl 4-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinyl)benzoate might also interact with P-gp, potentially impacting its disposition and pharmacological activity.

4-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole (Compound 1a)

    Compound Description: Compound 1a, along with compounds 2 and 3 below, represent novel fluorine-18 labeled radiopharmaceuticals designed for P-gp PET imaging at the blood-brain barrier. [] In vitro and in vivo studies confirmed its interaction with P-gp. []

2-Biphenyl-4-yl-2-fluoroethoxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline (Compound 2)

    Compound Description: Similar to compound 1a, compound 2 was developed as a fluorine-18 labeled radiopharmaceutical for P-gp PET imaging at the blood-brain barrier. [] It has demonstrated potential as a P-gp substrate in in vitro and in vivo studies. []

    Relevance: Like compound 1a, compound 2 shares the 6,7-dimethoxy-3,4-dihydroisoquinoline moiety with methyl 4-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinyl)benzoate. [] This shared feature, coupled with its P-gp interaction, further strengthens the possibility that methyl 4-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinyl)benzoate might also be a P-gp substrate.

5-(1-(2-Fluoroethoxy))-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propyl]-5,6,7,8-tetrahydronaphthalene (Compound 3)

    Compound Description: Compound 3 is another fluorine-18 labeled radiopharmaceutical investigated for P-gp PET imaging at the blood-brain barrier. [] It demonstrated favorable characteristics in vivo, exhibiting higher brain uptake in P-gp knockout mice compared to wild-type mice, along with good metabolic stability. []

    Relevance: This compound, like compounds 1a and 2, shares the 6,7-dimethoxy-3,4-dihydroisoquinoline moiety with methyl 4-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinyl)benzoate. [] The consistent identification of this structural feature in compounds interacting with P-gp makes it crucial to investigate if methyl 4-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinyl)benzoate displays similar interactions.

Properties

Product Name

methyl 4-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinyl)benzoate

IUPAC Name

methyl 4-(6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinolin-4-yl)benzoate

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C19H19NO5/c1-23-16-8-14-13(9-18(21)20-15(14)10-17(16)24-2)11-4-6-12(7-5-11)19(22)25-3/h4-8,10,13H,9H2,1-3H3,(H,20,21)

InChI Key

HBYKVSIKTQCXMU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=C(C=C3)C(=O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.